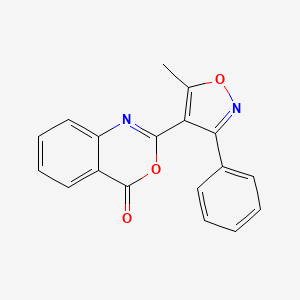
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid, also known as DBCO-ALA, is a compound that has gained significant attention in the scientific community due to its unique properties. It is a cyclopropane derivative that contains a strained ring system, making it a valuable tool for chemical biology research.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Cyclopropane derivatives, closely related to the specified compound, have been utilized in the development of efficient synthesis routes for various organic compounds. The concise asymmetric synthesis of amino-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester demonstrates robust and chromatography-free sequences, indicating the importance of cyclopropane derivatives as building blocks in organic synthesis (Lou et al., 2013).
Polymer Science
Cyclopropane derivatives have found applications in the polymerization of cyclic monomers, leading to the synthesis of novel polymers with unique properties. For instance, radical polymerization of difunctional 2-vinyl-cyclopropanes results in hard, transparent, crosslinked polymers, showcasing the material science applications of these compounds (Moszner et al., 1999).
Medicinal Chemistry
The synthesis and anti-inflammatory activity of racemic and enantiomerically pure 2-(2,3-dihydro-1,4-benzodioxin)propionic acid derivatives highlight the potential of cyclopropane and benzodioxin derivatives in the development of new therapeutic agents. The study found that certain enantiomers exhibit higher anti-inflammatory activity, underscoring the importance of stereochemistry in drug design (Vazquez et al., 1997).
Anticonvulsant Activity
Research on amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid has contributed to the exploration of new compounds with potential anticonvulsant activity. This highlights the therapeutic potential of cyclopentane and benzodioxin derivatives in addressing neurological disorders (Arustamyan et al., 2019).
Propiedades
IUPAC Name |
(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGUSBYBOKQCT-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)



![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)


![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)